

An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-102 is a synthetic, ionizable cationic lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide provides a comprehensive overview of the physicochemical properties of **SM-102**, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Core Physicochemical Properties of SM-102

The fundamental characteristics of **SM-102** are pivotal to its function in LNP-based drug delivery systems. A summary of these properties is presented below.



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | heptadecan-9-yl 8-((2- hydroxyethyl)(6-oxo-6- (undecyloxy)hexyl)amino)octan oate | [1] |
| Synonyms | Lipid H, LNP-102 | |
| CAS Number | 2089251-47-6 | [2] |
| Molecular Formula | C44H87NO5 | [2][3] |
| Molecular Weight | 710.17 g/mol | [3] |
| рКа | ~6.68 - 6.75 | [4] |
| Appearance | Colorless to yellowish oil | [1] |

Solubility Profile

The solubility of **SM-102** is a critical parameter for the preparation of the lipid stock solutions used in LNP formulation.

| Solvent | Solubility | Reference |
|------------|---------------------------------|-----------|
| Ethanol | ≥ 100 mg/mL | [3][5] |
| Chloroform | 100 mg/mL | [2] |
| DMSO | 100 mg/mL (requires sonication) | [3][5] |
| Water | Insoluble | [5] |
| Methanol | Soluble | [6] |
| Acetone | Soluble | [6] |

Lipid Nanoparticle (LNP) Formulation and Characterization



SM-102 is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

Typical LNP Formulation Ratios

A common molar ratio for SM-102 based LNPs is:

| Component | Molar Ratio (%) |
|---|-----------------|
| SM-102 | 50 |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 |
| Cholesterol | 38.5 |
| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5 |

Reference:[7][8]

Physicochemical Characteristics of SM-102 LNPs

The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo performance.

| Parameter | Typical Value | Reference |
|--------------------------------|---------------|-----------|
| Particle Size (Z-average) | 70 - 100 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| mRNA Encapsulation Efficiency | > 90% | _ |
| Zeta Potential (at neutral pH) | Near-neutral | [9] |

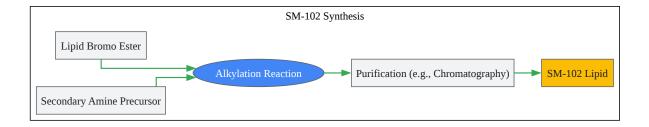
Experimental Protocols



This section provides detailed methodologies for key experiments related to the characterization of **SM-102** and **SM-102** containing LNPs.

Synthesis of SM-102 (General Overview)

Due to the proprietary nature of **SM-102**, a detailed, step-by-step synthesis protocol is not publicly available. However, the general synthesis route involves a multi-step process culminating in an alkylation reaction.[10][11]



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Caption: Generalized workflow for the synthesis of SM-102 lipid.

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of uniform LNPs.





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Caption: Workflow for formulating SM-102 LNPs using a microfluidic device.

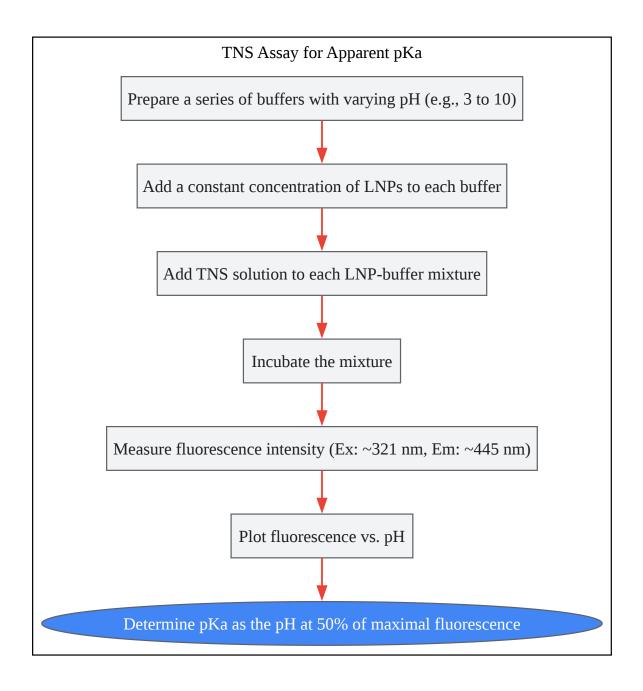
Protocol:

- Prepare Lipid Stock Solution: Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).[8]
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
- Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid solution and the mRNA solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).
- Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]
- Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

Determination of Apparent pKa by TNS Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs.





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Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Protocol:

• Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.



- Sample Preparation: Dilute the LNP formulation in each buffer to a constant lipid concentration.
- TNS Addition: Add a stock solution of TNS (in a solvent like DMSO) to each of the LNPbuffer solutions.
- Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.
- Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[12]

Measurement of Particle Size and Polydispersity Index (PDI) by DLS

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of LNPs.

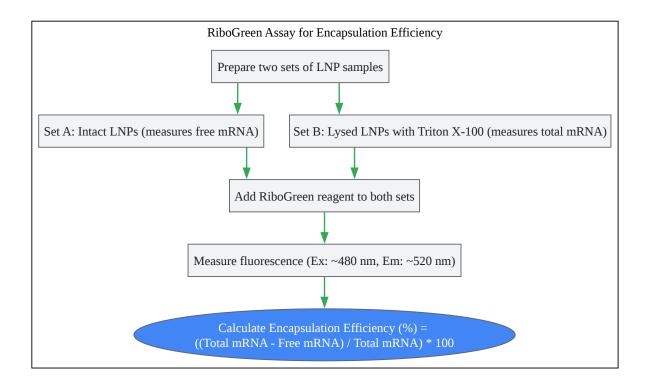
Protocol:

- Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
- Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
- Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.

Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used to determine the percentage of mRNA encapsulated within the LNPs.





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Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

Protocol:

- Sample Preparation: Prepare two sets of diluted LNP samples. One set is left intact to
 measure the amount of unencapsulated ("free") mRNA. The second set is treated with a
 surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing
 for the measurement of the total mRNA amount.
- RiboGreen Addition: Add the RiboGreen reagent to both sets of samples.

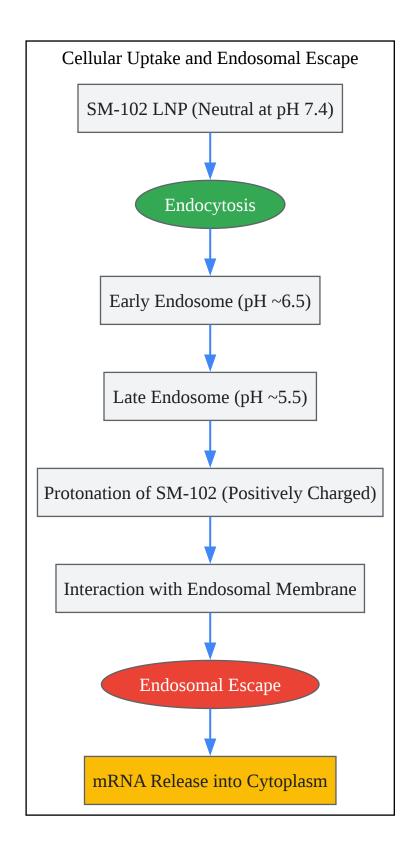


- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of around 520 nm.
- Quantification: Use a standard curve of known mRNA concentrations to determine the amount of free and total mRNA.
- Calculation: The encapsulation efficiency is calculated as: EE (%) = ((Total mRNA Free mRNA) / Total mRNA) * 100.

Mechanism of Action: Endosomal Escape

The ability of **SM-102** to facilitate the escape of mRNA from the endosome is a key determinant of its effectiveness.





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Caption: Proposed mechanism of endosomal escape for **SM-102** containing LNPs.



At the physiological pH of the bloodstream (around 7.4), the tertiary amine of **SM-102** is largely deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The tertiary amine of **SM-102**, with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a net positive charge on the lipid.[10] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm.[1][13]

Advanced Characterization Techniques

For a more in-depth understanding of **SM-102** LNP structure and behavior, advanced analytical methods can be employed.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on their morphology, size distribution, and internal structure.[14][15]

Protocol Overview:

- A small aliquot of the LNP suspension is applied to a TEM grid.
- The grid is blotted to create a thin film of the suspension.
- The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
- The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[14]

Differential Scanning Calorimetry (DSC)

DSC can be used to study the thermal properties and phase behavior of the lipids within the LNP structure.[16][17]

Protocol Overview:



- A small amount of the LNP sample is placed in a DSC pan.
- The sample is subjected to a controlled temperature program (heating and cooling cycles).
- The heat flow to or from the sample is measured as a function of temperature, revealing phase transitions of the lipid components.[16][18]

In Vitro and In Vivo Performance Assessment In Vitro Transfection Efficiency

The ability of **SM-102** LNPs to deliver functional mRNA to cells is assessed in vitro using reporter gene expression assays.

Protocol Overview:

- Cells are seeded in a multi-well plate.
- The cells are treated with **SM-102** LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).
- After a suitable incubation period, the expression of the reporter protein is quantified using an appropriate assay (e.g., luminescence measurement for luciferase).[4][19]

In Vivo Biodistribution

The biodistribution of **SM-102** LNPs can be evaluated in animal models using in vivo imaging systems.[19][20]

Protocol Overview:

- **SM-102** LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[4] [21]
- At various time points post-administration, the animals are anesthetized, and the reporter protein substrate (e.g., D-luciferin) is administered.



- Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to visualize the location and intensity of protein expression.[7][20]
- For more detailed analysis, organs can be harvested for ex vivo imaging.[20]

Conclusion

SM-102 is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of **SM-102** and its LNP formulations, which is essential for the development of safe and effective nucleic acid delivery systems. Further research into the structure-activity relationships of ionizable lipids like **SM-102** will continue to drive innovation in the field of nanomedicine.

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